(2Z)-2-(9H-fluoren-9-ylidenehydrazinylidene)-3-methyl-2,3-dihydro-1,3-benzothiazole
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Overview
Description
(2Z)-2-(9H-fluoren-9-ylidenehydrazinylidene)-3-methyl-2,3-dihydro-1,3-benzothiazole is a complex organic compound that features a combination of fluorenylidene, hydrazinylidene, and benzothiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(9H-fluoren-9-ylidenehydrazinylidene)-3-methyl-2,3-dihydro-1,3-benzothiazole typically involves the condensation of 9H-fluoren-9-one with hydrazine derivatives, followed by cyclization with 2-aminothiophenol. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often produced using batch or continuous flow reactors. These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(9H-fluoren-9-ylidenehydrazinylidene)-3-methyl-2,3-dihydro-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-(9H-fluoren-9-ylidenehydrazinylidene)-3-methyl-2,3-dihydro-1,3-benzothiazole is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential therapeutic properties. Compounds containing benzothiazole moieties have been studied for their antimicrobial, anticancer, and anti-inflammatory activities.
Industry
In industry, this compound could be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of (2Z)-2-(9H-fluoren-9-ylidenehydrazinylidene)-3-methyl-2,3-dihydro-1,3-benzothiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of specific enzymes or binding to receptor sites, altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives, such as 2-aminobenzothiazole and 2-mercaptobenzothiazole. These compounds share structural similarities but differ in their functional groups and specific applications.
Uniqueness
What sets (2Z)-2-(9H-fluoren-9-ylidenehydrazinylidene)-3-methyl-2,3-dihydro-1,3-benzothiazole apart is its combination of fluorenylidene and hydrazinylidene groups, which may confer unique electronic and steric properties
Properties
IUPAC Name |
(Z)-N-(fluoren-9-ylideneamino)-3-methyl-1,3-benzothiazol-2-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3S/c1-24-18-12-6-7-13-19(18)25-21(24)23-22-20-16-10-4-2-8-14(16)15-9-3-5-11-17(15)20/h2-13H,1H3/b23-21- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVHAAXTWRFVGL-LNVKXUELSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NN=C3C4=CC=CC=C4C5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1C2=CC=CC=C2S/C1=N\N=C3C4=CC=CC=C4C5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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